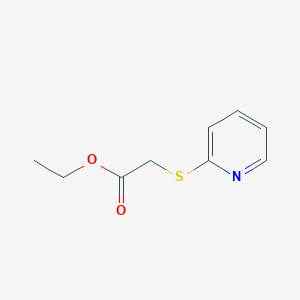

Ethyl 2-(pyridin-2-ylthio)acetate

Description

Properties

IUPAC Name |

ethyl 2-pyridin-2-ylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-13-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXSCFBUTNCJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424244 | |

| Record name | Ethyl [(pyridin-2-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28856-92-0 | |

| Record name | Ethyl [(pyridin-2-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(pyridin-2-ylthio)acetate

Abstract: This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(pyridin-2-ylthio)acetate, a key intermediate in pharmaceutical and materials science. The document details the prevalent synthesis pathway, including a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure procedural success and reproducibility.

Introduction and Significance

This compound is a versatile heterocyclic compound featuring a pyridine ring linked to an ethyl acetate moiety through a thioether bridge. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecules. Its derivatives have been explored for a range of biological activities, and the core structure serves as a scaffold in the development of novel therapeutic agents and functional materials. A robust and well-understood synthetic route is therefore crucial for advancing research in these areas.

The most common and efficient method for synthesizing this compound is through a nucleophilic substitution reaction, a variant of the classic Williamson ether synthesis, adapted for thioether formation.[1][2] This guide will focus on this pathway, providing both the theoretical underpinnings and practical execution details.

Synthesis Pathway and Reaction Mechanism

The synthesis of this compound is typically achieved via the S-alkylation of 2-mercaptopyridine (which exists in tautomeric equilibrium with pyridine-2-thione) with an ethyl haloacetate, such as ethyl bromoacetate.[3][4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][5]

Mechanism Breakdown:

-

Deprotonation: The reaction is initiated by the deprotonation of the thiol group of 2-mercaptopyridine using a suitable base. This generates a potent nucleophile, the pyridin-2-ylthiolate anion. The choice of base is critical; it must be strong enough to deprotonate the thiol (pKa ≈ 9.5) but not so strong as to induce unwanted side reactions, such as hydrolysis of the ester. Inorganic bases like potassium carbonate or sodium hydroxide are commonly employed for this purpose.[3]

-

Nucleophilic Attack: The generated thiolate anion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. This carbon is electron-deficient due to the inductive effect of the adjacent ester group and the bromine atom.

-

Displacement: In a concerted step, the thiolate forms a new sulfur-carbon bond while the bromide ion is displaced as the leaving group. This backside attack is characteristic of an SN2 reaction and results in the formation of the desired thioether, this compound.[6]

The overall reaction is illustrated below:

A representative reaction scheme for the synthesis.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of this compound. The causality behind key experimental choices is explained to ensure a high degree of success.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Purpose |

| 2-Mercaptopyridine | 111.16 | 5.56 g | 1.0 | Starting Material (Nucleophile) |

| Ethyl Bromoacetate | 167.00 | 8.35 g | 1.0 | Starting Material (Electrophile) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 1.5 | Base |

| Acetonitrile (MeCN) | 41.05 | 250 mL | - | Solvent |

| Diethyl Ether (Et₂O) | 74.12 | As needed | - | Extraction Solvent |

| Deionized Water | 18.02 | As needed | - | Aqueous Wash |

| Brine (Saturated NaCl) | - | As needed | - | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopyridine (5.56 g, 50 mmol) and acetonitrile (250 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Rationale: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 mechanism without interfering with the nucleophile.

-

-

Base Addition: Add potassium carbonate (10.37 g, 75 mmol) to the solution. Stir the resulting suspension vigorously for 15-20 minutes at room temperature.

-

Rationale: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the thiol and form the active thiolate nucleophile. Using a slight excess (1.5 equivalents) ensures complete deprotonation. Its heterogeneity requires vigorous stirring to maximize surface area contact.

-

-

Electrophile Addition: Add ethyl bromoacetate (8.35 g, 50 mmol) to the suspension dropwise over 5 minutes.

-

Rationale: Ethyl bromoacetate is a potent lachrymator and should be handled with care in a fume hood. A controlled addition helps to manage any potential exotherm, although the reaction is typically not strongly exothermic.

-

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Rationale: Heating to reflux increases the reaction rate. TLC allows for the visualization of the consumption of the starting materials and the formation of the product, confirming when the reaction has reached completion.

-

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solid potassium carbonate and potassium bromide byproduct by filtration through a fritted funnel.

-

Rationale: This step removes the inorganic salts before the liquid-liquid extraction.

-

-

Extraction: Transfer the filtrate to a separatory funnel. Add deionized water (250 mL) and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Rationale: The product is organic-soluble and will partition into the diethyl ether phase, while any remaining inorganic impurities will remain in the aqueous phase.

-

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 150 mL) and then with brine (150 mL).

-

Rationale: Washing with water removes any residual water-soluble impurities. The final brine wash helps to remove the bulk of the dissolved water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Rationale: Anhydrous sodium sulfate is a neutral drying agent that efficiently removes trace water. Rotary evaporation is a standard and efficient method for removing volatile organic solvents.

-

-

Purification: The crude product, typically a yellow to orange oil, can be purified by flash column chromatography on silica gel if high purity is required.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from reactant preparation to final product isolation.

Caption: A workflow diagram illustrating the synthesis of this compound.

Conclusion

The S-alkylation of 2-mercaptopyridine with ethyl bromoacetate is a reliable and scalable method for the synthesis of this compound. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions—particularly the choice of base and solvent—researchers can consistently achieve high yields of the desired product. The protocol detailed in this guide provides a robust framework for this synthesis, empowering scientists in their pursuit of novel chemical entities for drug discovery and materials science.

References

-

Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC. National Institutes of Health.

-

Synthesis of ethyl 2-(2-pyridylacetate) derivatives. Reagents and conditions. ResearchGate.

-

Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI.

-

Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. PubMed.

-

The Williamson Ether Synthesis. Master Organic Chemistry.

-

Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC. National Institutes of Health.

-

N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen... ResearchGate.

-

Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. MDPI.

-

O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider Synthetic Pages.

-

Williamson ether synthesis. Wikipedia.

-

Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry.

-

Pyrithione. Wikipedia.

-

STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-b-MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. ResearchGate.

-

14.3: The Williamson Ether Synthesis. Chemistry LibreTexts.

-

Williamson Ether Synthesis. YouTube.

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI.

-

Williamson Ether Synthesis. Chemistry Steps.

-

Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. ResearchGate.

-

Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow - PMC. National Institutes of Health.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to Ethyl 2-(pyridin-2-ylthio)acetate: Properties, Synthesis, and Applications

Introduction

Ethyl 2-(pyridin-2-ylthio)acetate is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Structurally, it comprises a pyridine ring linked via a flexible thioether bridge to an ethyl acetate moiety. This unique combination of a basic aromatic heterocycle, a nucleophilic sulfur atom, and a reactive ester group makes it a valuable intermediate for the synthesis of more complex molecular architectures. Its utility lies in its capacity for straightforward derivatization at multiple sites, enabling the construction of diverse chemical libraries for drug discovery and the development of novel ligands for coordination chemistry. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, offering field-proven insights for laboratory professionals.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.

1.1: Key Identifiers and Properties

| Property | Value | Source / Comment |

| IUPAC Name | Ethyl 2-[(pyridin-2-yl)sulfanyl]acetate | Standard nomenclature |

| CAS Number | 60295-13-8 | [1] |

| Molecular Formula | C₉H₁₁NO₂S | - |

| Molecular Weight | 197.25 g/mol | Calculated |

| Appearance | Typically a yellow or colorless oil/liquid | Based on related compounds |

| Boiling Point | Not widely reported; estimated to be high | Requires vacuum distillation |

| Solubility | Soluble in common organic solvents (Ethanol, DMF, Acetonitrile, Chloroform) | Inferred from typical reaction conditions |

| InChI Key | ZJBCNCQJMWIIAJ-UHFFFAOYSA-N | Standard Identifier |

Part 2: Synthesis and Reactivity

The primary route to this compound is through the nucleophilic substitution of a haloacetate ester with pyridine-2-thiol. This method is efficient, scalable, and relies on readily available starting materials.

2.1: Synthetic Pathway: S-alkylation of Pyridine-2-thiol

The synthesis proceeds via a classic Sₙ2 reaction mechanism. Pyridine-2-thiol exists in a tautomeric equilibrium with its thione form, pyridine-2(1H)-thione[2]. In the presence of a base, the thiol is deprotonated to form the highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate), displacing the halide and forming the thioether bond.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium acetate is employed to deprotonate the thiol without competing in the alkylation reaction. The choice of base depends on the desired reaction rate and solvent system; NaH offers rapid and irreversible deprotonation, while K₂CO₃ is a milder, more economical choice.

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetone are ideal. They effectively solvate the cation of the base (e.g., K⁺ or Na⁺) while leaving the thiolate anion highly reactive. Protic solvents like ethanol can also be used but may slow the reaction by solvating the nucleophile.

-

Electrophile: Ethyl chloroacetate and ethyl bromoacetate are common choices. Bromoacetate is more reactive than chloroacetate, allowing for milder reaction conditions, but is often more expensive.

Reaction Mechanism Diagram:

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-(pyridin-2-ylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(pyridin-2-ylthio)acetate. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in fundamental NMR principles and comparative analysis with structurally related compounds.

Introduction: The Significance of this compound

This compound belongs to a class of sulfur-containing heterocyclic compounds that are versatile building blocks in organic synthesis. The presence of the pyridin-2-ylthio moiety imparts unique electronic properties and potential biological activities, making it a valuable scaffold in drug discovery and development. Accurate structural elucidation via NMR spectroscopy is a critical first step in understanding its reactivity, and potential interactions with biological targets, and for quality control in its synthesis. This guide will provide a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, offering a foundational reference for researchers working with this and related molecules.

Synthesis of this compound: A Plausible Protocol

While various synthetic routes can be envisioned, a common and effective method for the preparation of this compound involves the S-alkylation of 2-pyridinethiol (also known as 2-mercaptopyridine) with an ethyl haloacetate, such as ethyl bromoacetate. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate.

Experimental Protocol:

-

Reactant Preparation: To a solution of 2-pyridinethiol (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile, is added a base (1.1 equivalents), for instance, potassium carbonate (K₂CO₃).

-

Reaction Initiation: The mixture is stirred at room temperature for a short period to facilitate the formation of the potassium thiolate salt.

-

Alkylation: Ethyl bromoacetate (1.1 equivalents) is then added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

This straightforward and high-yielding protocol provides a reliable method for accessing the target compound in a laboratory setting.

Predicted ¹H NMR Spectral Data: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring and the ethyl acetate moiety. The chemical shifts are influenced by the electronic effects of the sulfur atom and the ester group.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | 8.45 - 8.55 | dd | ~4.8, 1.8 | 1H |

| H-4 (Pyridine) | 7.50 - 7.60 | dt | ~7.7, 1.8 | 1H |

| H-3 (Pyridine) | 7.15 - 7.25 | d | ~8.1 | 1H |

| H-5 (Pyridine) | 7.00 - 7.10 | ddd | ~7.5, 4.8, 1.0 | 1H |

| S-CH₂ -C=O | 3.80 - 3.90 | s | - | 2H |

| O-CH₂ -CH₃ | 4.15 - 4.25 | q | ~7.1 | 2H |

| O-CH₂-CH₃ | 1.20 - 1.30 | t | ~7.1 | 3H |

Justification of Predicted Chemical Shifts:

-

Pyridine Protons (H-3, H-4, H-5, H-6): The protons on the pyridine ring will appear in the aromatic region of the spectrum. The H-6 proton, being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and appear at the lowest field[1]. The electron-donating nature of the sulfur atom will influence the chemical shifts of the other ring protons, generally causing a slight upfield shift compared to unsubstituted pyridine. The predicted multiplicities (doublet of doublets, doublet of triplets, etc.) arise from the spin-spin coupling between adjacent protons on the ring.

-

Methylene Protons (S-CH₂-C=O): The methylene protons alpha to the sulfur atom and the carbonyl group are expected to appear as a singlet in the range of 3.80 - 3.90 ppm. The singlet multiplicity is due to the absence of adjacent protons. The chemical shift is influenced by the deshielding effects of both the adjacent sulfur atom and the carbonyl group.

-

Ethyl Group Protons (O-CH₂-CH₃): The methylene protons of the ethyl group (O-CH₂) will appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl protons (O-CH₂-CH₃) will, in turn, appear as a triplet due to coupling with the two protons of the adjacent methylene group. The chemical shifts for these protons are characteristic of an ethyl ester functionality.

Predicted ¹³C NMR Spectral Data: Elucidating the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 168.0 - 170.0 |

| C-2 (Pyridine, C-S) | 158.0 - 160.0 |

| C-6 (Pyridine) | 149.0 - 151.0 |

| C-4 (Pyridine) | 136.0 - 138.0 |

| C-3 (Pyridine) | 122.0 - 124.0 |

| C-5 (Pyridine) | 119.0 - 121.0 |

| O-C H₂-CH₃ | 61.0 - 63.0 |

| S-C H₂-C=O | 34.0 - 36.0 |

| O-CH₂-C H₃ | 13.0 - 15.0 |

Justification of Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a very low field, typically in the range of 168-170 ppm[2].

-

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atom attached to the sulfur (C-2) will be significantly deshielded and is predicted to have the lowest field chemical shift among the pyridine carbons. The other pyridine carbons will have chemical shifts consistent with a 2-substituted pyridine ring, with C-6 and C-4 being more deshielded than C-3 and C-5[1][3].

-

Aliphatic Carbons: The methylene carbon of the ethyl group attached to the oxygen atom (O-CH₂) will appear around 61-63 ppm. The methylene carbon attached to the sulfur atom (S-CH₂) will be found further upfield, in the range of 34-36 ppm. The methyl carbon of the ethyl group (O-CH₂-CH₃) will be the most shielded carbon, appearing at the highest field (13-15 ppm)[4].

Visualizing the Structure and Key NMR Correlations

To further aid in the understanding of the NMR data, the following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its NMR analysis.

Caption: A generalized workflow for the NMR analysis of this compound.

Conclusion: A Guide for Structural Verification

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data, including predicted chemical shifts, multiplicities, and coupling constants, serves as a robust reference for researchers and scientists involved in the synthesis and characterization of this compound. By understanding the underlying principles that govern the spectral features, professionals in drug development and related fields can confidently verify the structure and purity of their samples, ensuring the integrity of their research and development endeavors. The provided synthetic protocol and analytical workflow further enhance the practical utility of this guide in a laboratory setting.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

- Szulczyk, D., Tomaszewski, P., Jóźwiak, M., Kozioł, A. E., Lis, T., Collu, D., ... & Struga, M. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 409.

-

Human Metabolome Database. (n.d.). 2-Methylpyridine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

PubChem. (n.d.). S-Ethyl thioacetate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031190). Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

Mass spectrometry analysis of Ethyl 2-(pyridin-2-ylthio)acetate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(pyridin-2-ylthio)acetate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a sulfur-containing heterocyclic compound of interest in synthetic chemistry and drug development. Recognizing the unique structural motifs of this molecule—a pyridinyl ring, a thioether linkage, and an ethyl ester group—this document outlines tailored methodologies for its characterization. We delve into the rationale for selecting optimal ionization techniques and instrumentation, provide detailed protocols for sample preparation, and present a predictive analysis of the compound's mass spectral behavior, including its primary ions and key tandem mass spectrometry (MS/MS) fragmentation pathways. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound and structurally related analogs.

Introduction and Analytical Rationale

This compound (Molecular Formula: C₉H₁₁NO₂S) is a compound that integrates several functional groups, each presenting distinct chemical properties that influence its analysis by mass spectrometry. The basic nitrogen atom on the pyridine ring serves as a prime site for protonation, making the molecule exceptionally suitable for positive-mode electrospray ionization (ESI). The thioether and ethyl ester functionalities represent predictable sites of fragmentation under collision-induced dissociation (CID), allowing for confident structural elucidation.

Accurate mass measurement and fragmentation analysis are critical for confirming chemical identity during synthesis, monitoring reaction progress, identifying metabolites in drug metabolism studies, or detecting impurities and degradants in pharmaceutical preparations. This guide establishes a foundational analytical approach to achieve these objectives with high confidence and reproducibility.

Instrumentation and Ionization Source Selection

The choice of instrumentation is paramount for achieving the sensitivity and specificity required for analyzing complex samples.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap system, is strongly recommended. These platforms provide sub-ppm mass accuracy, which is essential for unequivocally determining the elemental composition of the parent ion and its fragments, distinguishing it from isobaric interferences.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the optimal choice for this analyte.

-

Causality: The pyridine nitrogen is a Lewis base and readily accepts a proton in the slightly acidic mobile phases typically used in reversed-phase liquid chromatography. This high proton affinity leads to efficient formation of the gaseous [M+H]⁺ ion, ensuring a strong signal and high sensitivity. While Atmospheric Pressure Chemical Ionization (APCI) could also be used, ESI is generally softer and better suited for this non-volatile compound, minimizing the risk of in-source fragmentation.

-

Experimental Workflow and Protocols

A systematic workflow ensures data quality and consistency. The process begins with meticulous sample preparation and proceeds through instrumental analysis to data interpretation.

Protocol 1: Sample Preparation

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

-

Working Standard Preparation: Perform a serial dilution of the stock solution into the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Matrix: For samples in complex matrices (e.g., plasma, reaction mixtures), a protein precipitation (with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences prior to injection.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

MS Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325 °C.

-

Full Scan Range: m/z 100–400.

-

MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion m/z 198.06.

-

Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Interpreting the Mass Spectra

Full Scan Mass Spectrum: The Parent Ion

The first step in the analysis is to identify the protonated molecular ion, [M+H]⁺. Based on the elemental composition C₉H₁₁NO₂S, the expected monoisotopic mass and common adducts are calculated. High-resolution mass spectrometry is key to confirming these values experimentally.

| Ion Species | Elemental Composition | Calculated Monoisotopic Mass (Da) | Expected m/z |

| [M] | C₉H₁₁NO₂S | 197.05105 | 197.0511 |

| [M+H]⁺ | C₉H₁₂NO₂S⁺ | 198.05888 | 198.0589 |

| [M+Na]⁺ | C₉H₁₁NNaO₂S⁺ | 220.04080 | 220.0408 |

The base peak in the full scan spectrum is expected to be the [M+H]⁺ ion at m/z 198.0589 . The presence of the sulfur atom will also produce a characteristic isotopic pattern, with an [M+H+2]⁺ peak approximately 4.4% of the intensity of the [M+H]⁺ peak, which can aid in identification.

Tandem MS (MS/MS) Analysis: Fragmentation Pathways

Tandem mass spectrometry of the protonated molecule (precursor ion m/z 198.06) provides structural confirmation through characteristic fragmentation patterns. The proton on the pyridine nitrogen is expected to direct the fragmentation.

Key Predicted Fragmentations:

-

Loss of Ethene (C₂H₄): A common fragmentation pathway for ethyl esters is the neutral loss of ethene (28.03 Da) via a McLafferty-type rearrangement, yielding a protonated carboxylic acid.

-

[M+H - C₂H₄]⁺ → m/z 170.06 (C₈H₈NO₂S⁺)

-

-

Loss of Ethanol (C₂H₅OH): Direct loss of an ethanol molecule (46.04 Da) can occur, resulting in an acylium ion.

-

[M+H - C₂H₅OH]⁺ → m/z 152.02 (C₇H₆NOS⁺)

-

-

Cleavage of the Thioether Linkage: The bond between the sulfur and the acetyl group (S-CH₂) is a likely point of cleavage. This would result in the loss of the entire ethyl acetate side chain as a radical, generating the pyridin-2-ylthiol cation.

-

[M+H - •CH₂COOC₂H₅]⁺ → m/z 110.03 (C₅H₆NS⁺)

-

-

Formation of Pyridinylsulfenyl Cation: A related cleavage could result in the formation of the C₅H₄NS⁺ ion.

-

m/z 124.01 (C₅H₄NS⁺)

-

Table 2: Summary of Predicted MS/MS Transitions

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss | Fragmentation Pathway |

| 198.06 | 170.06 | 28.03 | C₂H₄ (Ethene) | McLafferty-type rearrangement |

| 198.06 | 152.02 | 46.04 | C₂H₅OH (Ethanol) | Loss of ethyl ester group |

| 198.06 | 110.03 | 88.03 | •CH₂COOC₂H₅ | Cleavage of S-CH₂ bond |

Insight from Analogs: The fragmentation of the related compound 2-(ethylthio)pyridine shows a prominent loss of ethene (m/z 139 → 111), supporting the lability of bonds adjacent to the thioether linkage[1]. This reinforces the proposed cleavage pathways involving the sulfur atom.

Method Validation and Trustworthiness

To ensure the described protocol is a self-validating system, the following parameters should be assessed:

-

Specificity: Analyze a blank matrix to confirm no interfering peaks are present at the retention time of the analyte.

-

Linearity: Establish a calibration curve (e.g., 1-1000 ng/mL) and ensure the response is linear with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure intra- and inter-day precision (%CV < 15%) and accuracy (%RE within ±15%).

-

Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (S/N > 3) and quantified (S/N > 10) with acceptable precision and accuracy.

Conclusion

The mass spectrometric analysis of this compound is readily achievable using a systematic approach centered on positive mode electrospray ionization coupled with high-resolution mass spectrometry. The compound's inherent chemical properties, particularly the basic pyridine nitrogen, allow for sensitive detection of the protonated molecule at m/z 198.0589 . Subsequent tandem mass spectrometry experiments produce a rich fragmentation spectrum, with predictable neutral losses of ethene (28 Da) and ethanol (46 Da), and characteristic cleavages around the thioether linkage, which collectively provide unambiguous structural confirmation. The protocols and predictive data herein serve as a robust starting point for method development and routine analysis in research and quality control environments.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118314895, Ethyl 2-((2-nitropyridin-3-yl)thio)acetate. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75960, Ethyl 2-pyridylacetate. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7523, 2-Ethylpyridine. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 412543, Pyridine, 2-(ethylthio)-. PubChem. [Link]

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh Repository. [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Pyridinyl Thioethers

Introduction

Pyridinyl thioethers are a significant class of heterocyclic compounds widely recognized for their diverse applications in medicinal chemistry and materials science.[1] The unique electronic properties arising from the interplay between the electron-deficient pyridine ring and the sulfur atom of the thioether linkage bestow these molecules with interesting biological activities and make them valuable synthons in organic chemistry.[2] Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the structural elucidation and characterization of these molecules.[3] This guide provides a comprehensive overview of the key vibrational modes of pyridinyl thioethers, offering insights into spectral interpretation, the influence of substitution patterns, and practical experimental considerations for researchers in drug development and related scientific fields.

Fundamental Principles of IR Spectroscopy

Infrared spectroscopy probes the vibrational transitions of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the energy required to excite these vibrations.[4] For a vibration to be IR active, it must induce a change in the dipole moment of the molecule. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which is inversely proportional to the wavelength of the absorbed radiation. This spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[5]

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is characterized by absorptions from specific functional groups, which are often well-defined and readily assignable. The fingerprint region, while more complex due to the presence of numerous overlapping bands from single-bond stretches and various bending vibrations, is unique to each molecule and crucial for definitive identification.[5]

Characteristic Vibrational Modes of Pyridinyl Thioethers

The IR spectrum of a pyridinyl thioether is a composite of the vibrational modes of the pyridine ring and the thioether moiety. The electronic interaction between these two groups can lead to shifts in the expected absorption frequencies.

Pyridine Ring Vibrations

The vibrational spectrum of pyridine is well-characterized and serves as a foundational reference for interpreting the spectra of its derivatives.[6][7][8] Key vibrational modes include:

-

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring typically appear in the region of 3100-3000 cm⁻¹.[5][9][10] These bands are usually of weak to medium intensity.

-

C=C and C=N Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic ring give rise to a series of sharp bands, often of variable intensity, in the 1600-1400 cm⁻¹ region.[5][9] For pyridine itself, characteristic bands are observed around 1580, 1500, 1480, and 1435 cm⁻¹. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.[11]

-

In-plane C-H Bending: These vibrations occur in the 1300-1000 cm⁻¹ range and are generally of weak to medium intensity.

-

Out-of-plane C-H Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to out-of-plane C-H bending vibrations.[5] The exact position of these bands is highly indicative of the substitution pattern on the pyridine ring.

Thioether (C-S) Vibrations

The identification of the C-S stretching vibration can be challenging due to its typically weak intensity and its appearance in the crowded fingerprint region of the spectrum.

-

C-S Stretching: The C-S stretching vibration for thioethers generally appears in the range of 800-600 cm⁻¹.[12][13] The weakness of this band is attributed to the small change in dipole moment during the vibration. In pyridinyl thioethers, the C-S stretching frequency can be influenced by the electronic effects of the pyridine ring.

Influence of Substituent Position and Electronic Effects

The position of the thioether group on the pyridine ring (2-, 3-, or 4-position) and the presence of other substituents significantly impact the IR spectrum. These effects are primarily electronic, involving inductive and resonance interactions that alter the bond strengths and dipole moments within the molecule.[14][15][16]

-

Inductive Effect: The electronegative nitrogen atom in the pyridine ring exerts an electron-withdrawing inductive effect, which can influence the electron density of the C-S bond.

-

Resonance Effect: The sulfur atom of the thioether group, with its lone pairs of electrons, can participate in resonance with the pyridine ring, particularly when attached at the 2- or 4-positions. This delocalization of electrons can affect the bond order of both the C-S bond and the bonds within the pyridine ring, leading to shifts in their respective vibrational frequencies.

The interplay of these effects can be complex. For instance, an electron-donating group on the pyridine ring might increase the electron density on the sulfur atom, potentially strengthening the C-S bond and shifting its stretching frequency to a higher wavenumber. Conversely, an electron-withdrawing group could have the opposite effect.[15]

Data Presentation

Table 1: Characteristic IR Absorption Ranges for Pyridinyl Thioethers

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of the pyridine ring.[5][9] |

| C=C and C=N Ring Stretch | 1600 - 1400 | Medium to Strong, Sharp | Multiple bands are expected. Sensitive to substitution.[5][9] |

| C-H In-plane Bend | 1300 - 1000 | Weak to Medium | Can be difficult to assign definitively. |

| C-S Stretch | 800 - 600 | Weak | Often weak and can be coupled with other vibrations.[12] |

| C-H Out-of-plane Bend | 900 - 675 | Strong | Position is highly dependent on the substitution pattern.[5] |

Experimental Protocols

Workflow for IR Spectroscopic Analysis of Pyridinyl Thioethers

Caption: A generalized workflow for the IR spectroscopic analysis of pyridinyl thioethers.

Step-by-Step Methodology: KBr Pellet Preparation

Potassium bromide (KBr) is transparent to infrared radiation over a wide range and is a common matrix for solid samples.

-

Sample and KBr Preparation: Dry spectroscopic grade KBr at ~110°C for several hours to remove any adsorbed water. Grind a small amount of the dried KBr to a fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 1-2 mg of the pyridinyl thioether sample to about 100-200 mg of the ground KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Gently grind the mixture in the mortar until it is a fine, homogeneous powder. Over-grinding can sometimes lead to changes in the crystal structure of the sample.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Step-by-Step Methodology: Thin Film Preparation (for liquids or low-melting solids)

-

Salt Plate Preparation: Ensure that the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.

-

Sample Application: Place a small drop of the liquid pyridinyl thioether or the molten solid onto the center of one salt plate.

-

Film Formation: Place the second salt plate on top of the first, and gently rotate the plates to spread the sample into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.

-

Analysis: Mount the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

Logical Relationships in Spectral Interpretation

Caption: Interplay of factors in the interpretation of pyridinyl thioether IR spectra.

Conclusion

Infrared spectroscopy is an indispensable tool for the routine characterization and structural analysis of pyridinyl thioethers. A thorough understanding of the characteristic vibrational frequencies of the pyridine ring and the thioether group, coupled with an appreciation for the electronic influence of substituents, allows for detailed spectral interpretation. By following standardized experimental protocols and a logical analytical approach, researchers can effectively utilize IR spectroscopy to confirm the identity and purity of synthesized pyridinyl thioethers, thereby accelerating research and development in medicinal chemistry and related fields.

References

-

Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

-

Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 37(9), 1397-1405. [Link]

-

Schmidt, A., & Mordhorst, T. (2010). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Monatshefte für Chemie - Chemical Monthly, 141(6), 683-688. [Link]

-

Clark, R. J. H., & Williams, C. S. (1965). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Inorganic Chemistry, 4(3), 350-357. [Link]

-

Ellam, G. B., & Johnson, C. D. (1971). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 36(15), 2284-2287. [Link]

-

ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Link]

-

Bein, K. J., & Dutcher, D. D. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques, 16(14), 3465-3478. [Link]

-

Tantry, K. N., & Shankaranarayana, M. L. (1979). Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbamates. Journal of the Indian Institute of Science, 61(11), 225-231. [Link]

-

Wang, F., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. [Link]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

-

Eduncle. (2020). The number of ir active vibrational modes of pyridine is.... [Link]

-

Neuber, L., & Jäkle, F. (2007). Substituent effects on cation–π interactions: A quantitative study. Proceedings of the National Academy of Sciences, 104(40), 15631-15636. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (2023). Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier Transform-Infrared Spectroscopy. [Link]

-

Chakraborty, P., et al. (2019). Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior. Molecules, 24(21), 3848. [Link]

-

Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 21(7), 1170-1176. [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. Molecules, 29(12), 2795. [Link]

-

Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679. [Link]

-

Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Ebata, T., et al. (2015). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 17(28), 18846-18854. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. [Link]

-

Yustendi, D., & Amir, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

-

Block, E., et al. (2017). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 22(12), 2081. [Link]

-

Asiri, A. M., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(70), 42775-42788. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

-

Pápai, I., Jákli, I., & Pongor, G. (2002). A New Insight Into the Vibrational Analysis of Pyridine. Journal of Physical Chemistry A, 106(4), 668-678. [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents [mdpi.com]

- 2. Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMT - Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy [amt.copernicus.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. A new insight into the vibrational analysis of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Substituent effects on cation–π interactions: A quantitative study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

Crystal structure analysis of Ethyl 2-(pyridin-2-ylthio)acetate analogs

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-(pyridin-2-ylthio)acetate Analogs

Foreword: From Molecule to Medicine

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural heart of numerous natural products and synthetic drugs.[1] When coupled with a flexible thioacetate linker, as in the this compound scaffold, it gives rise to a class of compounds with significant therapeutic potential, demonstrating activities ranging from anticancer to antimicrobial.[1][2] However, the biological activity of a molecule is inextricably linked to its three-dimensional structure. The precise arrangement of atoms, the conformation of flexible side chains, and the way molecules interact with each other in the solid state can dictate how they bind to a biological target.

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the critical path from synthesis to in-depth structural elucidation of this compound analogs. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each step is a self-validating system. Our objective is to empower you to not only generate high-quality crystal structures but also to extract meaningful insights that can accelerate the drug discovery process.

Chapter 1: Rational Synthesis of Analogs

The journey begins with the chemical synthesis of the target molecules. The most common route to this class of compounds involves the S-alkylation of a pyridine-2(1H)-thione precursor with an appropriate haloacetate ester.[1] This method is robust and allows for significant variation on the pyridine ring, enabling the exploration of structure-activity relationships (SAR).

Expert Insight: Why this Synthetic Route?

The choice of the pyridine-2(1H)-thione precursor is strategic. The thione tautomer is nucleophilic at the sulfur atom, making it highly reactive towards electrophiles like ethyl chloroacetate. The reaction is typically performed in the presence of a weak base to deprotonate the thione, further enhancing its nucleophilicity without promoting unwanted side reactions.

Experimental Protocol: Synthesis of Ethyl 2-((3-cyano-6-methyl-4-(p-tolyl)pyridin-2-yl)thio)acetate

This protocol is adapted from established literature procedures.[1]

Step 1: Synthesis of the Pyridine-2(1H)-thione Precursor (Compound 3b)

-

Reactants: In a round-bottom flask, combine 3-(p-tolyl)-2-cyano-prop-2-enethioamide (10 mmol), N-(4-fluorophenyl)-3-oxobutanamide (10 mmol), and absolute ethanol (15 mL).

-

Catalysis: Add a few drops of piperidine as a basic catalyst.

-

Reaction: Heat the mixture to reflux and maintain for 5-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Purification: The crude product, 5-cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide, can be recrystallized from ethanol to yield the pure precursor.[1]

Step 2: S-alkylation to Form the Final Product (Compound 4b)

-

Reactants: In a round-bottom flask, dissolve the precursor 3b (10 mmol) in absolute ethanol (15 mL).

-

Addition: Add ethyl chloroacetate (10 mmol) and a few drops of triethylamine. The triethylamine acts as a base to facilitate the reaction.

-

Reaction: Heat the mixture to reflux for 3-5 hours.

-

Isolation & Purification: Upon cooling, the product, Ethyl 2-((3-cyano-5-((4-fluorophenyl)carbamoyl)-6-methyl-4-(p-tolyl)pyridin-2-yl)-thio)acetate, will precipitate.[1] Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain crystals suitable for analysis.

Caption: General workflow for the two-step synthesis of target analogs.

Chapter 2: Growing High-Quality Single Crystals

Obtaining a high-quality single crystal is often the most challenging step in structure determination. The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to organize into a well-ordered lattice.[3] Rushing this process leads to amorphous solids or polycrystalline aggregates, which are unsuitable for single-crystal X-ray diffraction (SC-XRD).[4]

Key Crystallization Techniques

| Technique | Principle | Best For | Causality & Expert Insight |

| Slow Evaporation | Solubility is gradually increased by slowly removing the solvent, leading to crystallization.[5] | Moderately soluble, stable compounds. | This is the simplest method but offers less control. The choice of solvent is critical; a solvent in which the compound is too soluble may result in "oiling out".[5] The evaporation rate can be controlled by limiting the opening of the vial (e.g., with a pierced septum).[6] |

| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility. | Compounds that are highly soluble in a volatile solvent. | This technique provides excellent control over the rate of supersaturation. The key is to choose a solvent/anti-solvent pair where the solvent is more volatile than the anti-solvent. |

| Slow Cooling | A saturated solution at a higher temperature is slowly cooled. As solubility decreases with temperature, the solution becomes supersaturated. | Compounds with a significant temperature-dependent solubility profile. | The cooling rate must be very slow to prevent rapid precipitation, which leads to small or poorly formed crystals. A programmable heating block or a well-insulated container (Dewar flask) is ideal. |

| Encapsulated Nanodroplet Crystallisation (ENaCt) | A nanoliter-scale droplet of the analyte solution is encapsulated in an inert oil. Slow solvent loss through the oil leads to crystallization.[7] | Very small sample quantities. | This high-throughput method is ideal for screening multiple conditions with minimal material, making it valuable in early-stage drug discovery.[7] |

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Choose a solvent or solvent mixture in which your compound has moderate solubility. For the title compounds, solvents like ethanol, acetone, or ethyl acetate are often good starting points.[1]

-

Preparation: Dissolve a small amount of the purified compound (5-10 mg) in the chosen solvent (0.5-1.0 mL) in a clean, small vial. Gently warm the solution if necessary to ensure complete dissolution.

-

Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has a small hole pierced in it, or with paraffin film with a few needle punctures. This allows the solvent to evaporate slowly over several days to weeks.[5]

-

Incubation: Place the vial in a vibration-free location at a constant temperature.

-

Harvesting: Once well-formed, transparent crystals with sharp edges appear, carefully remove a suitable crystal using a loop or fine needle for mounting.[4]

Caption: Decision tree for selecting a primary crystallization method.

Chapter 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8] It provides detailed information on bond lengths, bond angles, and the overall molecular conformation.[9]

The SC-XRD Experiment: A Self-Validating Workflow

The process is a logical sequence from sample mounting to data refinement. Each step has internal checks to ensure the quality and validity of the final structure.

Caption: The experimental workflow for single-crystal X-ray diffraction.

Protocol: Generalized SC-XRD Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.[4] The loop is then placed on a goniometer head in the diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal lattice symmetry. A full data set is then collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[8]

-

Data Reduction and Structure Solution: The raw diffraction intensities are integrated, corrected for experimental factors, and the space group is determined. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refinement: This initial model is refined using a least-squares algorithm, where the atomic positions and displacement parameters are adjusted to best fit the experimental diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined.

-

Validation: The final structural model is validated using software tools to check for geometric consistency and other potential issues. The data is then prepared in the Crystallographic Information File (CIF) format for deposition in a database.

Chapter 4: Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

While SC-XRD provides the atomic coordinates, it doesn't intuitively visualize the complex network of intermolecular interactions that govern crystal packing. Hirshfeld surface analysis is a powerful computational tool that maps the regions of space where a molecule dominates the electron density, providing a visual and quantitative summary of all intermolecular contacts.[10][11]

Understanding the Hirshfeld Surface

The Hirshfeld surface is unique for a molecule in a specific crystal environment.[10] By mapping properties like dnorm (normalized contact distance) onto this surface, we can instantly identify key interactions:

-

Bright Red Spots: Indicate close intermolecular contacts, such as strong hydrogen bonds, where the atoms are closer than their van der Waals radii sum.

-

White Areas: Represent contacts around the van der Waals separation.

-

Blue Areas: Indicate regions where atoms are further apart.

The analysis is complemented by 2D "fingerprint plots," which summarize the distribution of contact distances, providing a quantitative percentage contribution of different interaction types (e.g., H···H, C···H, O···H) to the overall crystal packing.[12]

Caption: Common intermolecular interactions in organic crystals.

Protocol: Performing Hirshfeld Surface Analysis

-

Input: Start with a refined crystallographic information file (CIF) from the SC-XRD experiment.

-

Software: Use a program like CrystalExplorer to import the CIF.[13]

-

Surface Generation: Select the molecule of interest within the unit cell and calculate the Hirshfeld surface.

-

Mapping: Map the dnorm property onto the surface to visualize close contacts. Other properties like electrostatic potential can also be mapped.[11]

-

Fingerprint Plots: Generate the 2D fingerprint plot. Decompose this plot to quantify the percentage contribution of different atom···atom contacts (e.g., O···H, H···H, C···H). This provides a quantitative breakdown of the forces holding the crystal together.[12]

| 2D Fingerprint Plot Feature | Corresponding Interaction Type |

| Sharp, distinct spikes at short dᵢ+dₑ | Strong, directional hydrogen bonds (e.g., N-H···O) |

| "Wings" at higher dᵢ and dₑ | Characteristic of π-π stacking interactions |

| Diffuse, widespread distribution | van der Waals H···H contacts |

Chapter 5: Archiving and Comparison: The Cambridge Structural Database

Scientific integrity and progress rely on the ability to verify and build upon previous work. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[14][15]

The Role of the CSD

-

Deposition: It is standard practice to deposit the final CIF data for any new crystal structure into the CSD. This provides a permanent, accessible record of the work.

-

Validation: The CSD has built-in validation tools that automatically check the integrity and consistency of the deposited data.

-

Comparative Analysis: Researchers can search the CSD for related structures to compare conformations, packing motifs, and intermolecular interactions.[16] This is invaluable for understanding how subtle changes in molecular structure (i.e., different analogs) affect the final crystal structure and, potentially, the material's properties or biological activity.[17]

Conclusion: An Integrated Structural Science Approach

The structural analysis of this compound analogs is a multi-stage process that demands a blend of synthetic chemistry, physical science, and computational analysis. By following a logical and self-validating workflow—from rational synthesis and meticulous crystal growth to precise data collection and insightful computational analysis—researchers can unlock a wealth of information. This detailed structural knowledge is not merely an academic exercise; it is a critical component in the rational design of new therapeutic agents and advanced materials, providing a solid foundation for understanding and predicting molecular behavior.

References

-

Al-Ghorbani, M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]

-

Carleton College, Science Education Resource Center (SERC). (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

Szulczyk, D., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

-

Hirshfeld Surface Analysis by using Crystal Explorer. (2015). YouTube. Available at: [Link]

-

Kew, W., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

Szulczyk, D., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives... MDPI. Available at: [Link]

-

How to Create Hirshfeld Surface Using Crystal Explorer. (2024). YouTube. Available at: [Link]

-

University of Florence. Crystallization of Small Molecules. Available at: [Link]

-

Oreate AI. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing. Available at: [Link]

-

Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. Available at: [Link]

-

Szulczyk, D., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives... PubMed. Available at: [Link]

-

CrystalExplorer. The Hirshfeld Surface. Available at: [Link]

-

Dubostrov, D. (2018). Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. ResearchGate. Available at: [Link]

-

University of Geneva. Guide for crystallization. Available at: [Link]

-

University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E. Available at: [Link]

-

Al-Omair, M. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]

-

How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. (2024). YouTube. Available at: [Link]

-

Wikipedia. Cambridge Structural Database. Available at: [Link]

-

Tan, Y. Y., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B. Available at: [Link]

-

Gobburi, K. K., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

-

Lee, J., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Central Science. Available at: [Link]

-

How to: Use Cambridge Structural Database Subsets. (2022). YouTube. Available at: [Link]

-

Martin, C. D. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Available at: [Link]

-

UCLA Library. Cambridge Structural Database System. Available at: [Link]

-

Tsygankova, V. A., et al. (2022). Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. ResearchGate. Available at: [Link]

-

UMass Dartmouth Library. Cambridge Structural Database. Available at: [Link]

Sources

- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unifr.ch [unifr.ch]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. researchgate.net [researchgate.net]

- 10. crystalexplorer.net [crystalexplorer.net]

- 11. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 15. lib.umassd.edu [lib.umassd.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. Cambridge Structural Database System [software.chem.ucla.edu]

An In-depth Technical Guide to Ethyl 2-(pyridin-2-ylthio)acetate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 2-(pyridin-2-ylthio)acetate, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its chemical identity, synthesis protocols, physicochemical properties, and its current and potential applications in medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a derivative of pyridine, characterized by an ethyl acetate group linked to the pyridine ring via a thioether bond at the 2-position. While this compound is a structurally significant building block, a specific CAS number for this exact parent compound is not readily found in major chemical databases. However, its substituted analogues are well-documented.

Based on the principles of chemical nomenclature, the IUPAC name for this compound is Ethyl 2-((pyridin-2-yl)thio)acetate .

For reference, a closely related, substituted compound, "Ethyl 2-((2-nitropyridin-3-yl)thio)acetate," has been assigned the CAS Number 1522380-20-6[1]. Another complex derivative, "Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate," also highlights the viability of this core structure in chemical synthesis[2].

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | Value for this compound (Predicted) | Value for Ethyl 2-((2-nitropyridin-3-yl)thio)acetate[1] |

| Molecular Formula | C₉H₁₁NO₂S | C₉H₁₀N₂O₄S |

| Molecular Weight | 197.25 g/mol | 242.25 g/mol |

| IUPAC Name | Ethyl 2-((pyridin-2-yl)thio)acetate | ethyl 2-[(2-nitro-3-pyridinyl)sulfanyl]acetate |

| CAS Number | Not readily available | 1522380-20-6 |

Synthesis of this compound

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. The most common and efficient method involves the reaction of 2-mercaptopyridine with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.

Experimental Protocol: Synthesis via S-alkylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-Mercaptopyridine

-

Ethyl bromoacetate[3]

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or a similar polar aprotic solvent

-

Standard laboratory glassware for reflux and workup

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-mercaptopyridine (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.

-

Addition of Reagent: To the stirring suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Choices:

-

The use of a polar aprotic solvent like acetone facilitates the dissolution of the reactants while not interfering with the nucleophilic attack.

-

Potassium carbonate acts as a base to deprotonate the thiol group of 2-mercaptopyridine, forming a more nucleophilic thiolate anion.

-

A slight excess of ethyl bromoacetate ensures the complete conversion of the starting thiol.

-

Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

Pyridine and its derivatives are integral scaffolds in a vast array of pharmaceuticals due to their ability to form hydrogen bonds and participate in various biological interactions[4]. The introduction of a thioether linkage, as seen in this compound, provides a flexible and metabolically stable linker that can be exploited in drug design.

Derivatives of pyridylthioacetate have been investigated for a range of biological activities, including:

-

Anticancer Activity: Thiophene, thiazole, and pyridine-containing compounds have shown promise as anticancer agents[5]. The core structure of this compound serves as a valuable starting point for the synthesis of more complex molecules with potential cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory and Analgesic Properties: Many pyridine derivatives exhibit anti-inflammatory and analgesic activities[4]. The structural features of pyridylthioacetates may allow for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antifungal Agents: The pyridine nucleus is a common feature in many antimicrobial and antifungal drugs[4]. The synthesis of novel pyridylthioacetate derivatives could lead to the discovery of new therapeutic agents to combat infectious diseases.

-

Enzyme Inhibition: The ability of the pyridine nitrogen and the thioether sulfur to coordinate with metal ions makes these compounds potential candidates for enzyme inhibitors, particularly those with metallic active sites.

Caption: Potential applications of the pyridylthioacetate scaffold.

Safety and Handling

Conclusion

This compound represents a versatile chemical scaffold with significant potential in the field of drug discovery and development. Its straightforward synthesis allows for the accessible creation of diverse chemical libraries for screening against various biological targets. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

American Chemical Society. (2022, August 17). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. Journal of Medicinal Chemistry. [Link]

-

PubChem. Ethyl 2-pyridylacetate. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2024, March 14). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. [Link]

-

MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

PubChem. Ethyl 2-((2-nitropyridin-3-yl)thio)acetate. National Center for Biotechnology Information. [Link]

-

ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

-

MDPI. (2017, March 6). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. [Link]

-

ResearchGate. Synthesis and Structure of W(η 2 -mp) 2 (CO) 3 (mp = Monoanion of 2-Mercaptopyridine) and Its Reactions with 2,2'-Pyridine Disulfide and/or NO To Yield W(η 2. [Link]

-

ResearchGate. Synthesis of ethyl 2-(2-pyridylacetate) derivatives. Reagents and conditions. [Link]